molecular formula C12H12O3 B8157472 Methyl 3-ethoxy-4-ethynylbenzoate

Methyl 3-ethoxy-4-ethynylbenzoate

Cat. No.: B8157472
M. Wt: 204.22 g/mol
InChI Key: KURFMXZLRCAPAP-UHFFFAOYSA-N
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Description

Methyl 3-ethoxy-4-ethynylbenzoate is a substituted benzoate ester characterized by an ethoxy group at the 3-position and an ethynyl (acetylene) group at the 4-position of the aromatic ring.

Properties

IUPAC Name

methyl 3-ethoxy-4-ethynylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-4-9-6-7-10(12(13)14-3)8-11(9)15-5-2/h1,6-8H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURFMXZLRCAPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethoxy-4-ethynylbenzoate can be synthesized through several methods. One common approach involves the ethynylation of methyl 3-ethoxybenzoate. This reaction typically requires a palladium catalyst and a suitable base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling of the ethynyl group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxy-4-ethynylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form ethyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted benzoates.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 3-ethoxy-4-ethynylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which methyl 3-ethoxy-4-ethynylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites, while the ethoxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares Methyl 3-ethoxy-4-ethynylbenzoate with structurally related benzoate esters, focusing on substituent positions, functional groups, and reported properties:

Compound Name Substituents CAS Number Key Properties Applications/Findings
This compound 3-ethoxy, 4-ethynyl N/A High polarity due to ethynyl group; potential for cross-coupling reactions. Limited direct data; inferred reactivity based on ethynyl functionality .
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate 4-cyclopropylmethoxy, 3-hydroxy N/A Corrected structure highlights positional isomerism’s impact on crystallinity . Pharmaceutical intermediates; structural isomerism affects solubility .
Methyl 3-hydroxy-4-methylbenzoate 3-hydroxy, 4-methyl 3356-86-3 Hydroxy group increases acidity (pKa ~8-10); methyl enhances lipophilicity. Used in polymer stabilizers; safety data emphasize inhalation risks .
2-Ethoxy-4-formylphenyl 3-methylbenzoate 2-ethoxy, 4-formyl, 3-methyl 443647-58-3 Formyl group enables Schiff base formation; ethoxy aids solubility in organic phases. Building block for heterocyclic synthesis; commercial availability noted .

Key Observations:

  • Substituent Effects: Ethynyl groups (as in the target compound) introduce sp-hybridized carbon, enabling alkyne-specific reactions (e.g., Sonogashira coupling), whereas hydroxy or formyl groups (in analogs) favor hydrogen bonding or nucleophilic additions .
  • Positional Isomerism : The corrected structure of Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate underscores how substituent positions alter molecular packing and bioavailability, a critical factor for drug design.
  • Safety Profiles : Methyl 3-hydroxy-4-methylbenzoate’s safety data highlight the necessity of handling protocols for benzoate derivatives, particularly regarding respiratory protection .

Research Findings and Reactivity Trends

Spectroscopic Differentiation

  • NMR/FTIR Signatures : The ethynyl group’s characteristic IR absorption (~2100 cm⁻¹ for C≡C stretch) and deshielded proton signals in ¹H NMR distinguish it from esters with alkyl or aromatic substituents (e.g., methyl palmitate in ).

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